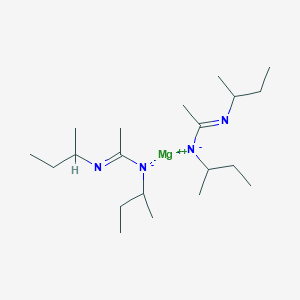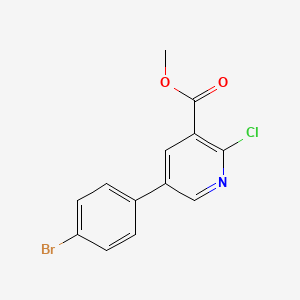
Methyl 2-chloro-5-(2-chlorophenyl)nicotinate
説明
Methyl 2-chloro-5-(2-chlorophenyl)nicotinate, also known as MCPC, is a versatile organic compound with a wide range of applications in the lab, from synthesis to biological research. MCPC has been used in a variety of scientific studies, and is gaining recognition for its potential to provide useful information in a number of fields.
科学的研究の応用
Methyl 2-chloro-5-(2-chlorophenyl)nicotinate has been used in a variety of scientific studies, including the study of its effects on the nervous system. It has been found to be a potent agonist of the nicotinic acetylcholine receptor, and has been used to study the effects of nicotine on the brain. It has also been used to study the effects of nicotine on the cardiovascular system, as well as its effects on the immune system.
作用機序
Methyl 2-chloro-5-(2-chlorophenyl)nicotinate acts as an agonist of the nicotinic acetylcholine receptor, which is found in the brain and other parts of the body. When the receptor is activated, it causes the release of neurotransmitters, which can affect the body in a variety of ways. In the brain, Methyl 2-chloro-5-(2-chlorophenyl)nicotinate has been found to cause the release of dopamine, which can lead to increased alertness and focus. In the cardiovascular system, it has been found to cause vasodilation, which can lead to improved blood flow.
Biochemical and Physiological Effects
Methyl 2-chloro-5-(2-chlorophenyl)nicotinate has been found to have a number of biochemical and physiological effects. In the brain, it has been found to increase alertness and focus, as well as reduce anxiety and depression. In the cardiovascular system, it has been found to cause vasodilation, which can lead to improved blood flow. In the immune system, it has been found to reduce inflammation and improve the body’s ability to fight off infection.
実験室実験の利点と制限
Methyl 2-chloro-5-(2-chlorophenyl)nicotinate has a number of advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and can be used in a variety of experiments. Another advantage is that it has a wide range of effects on the body, making it a useful tool for studying a variety of biological systems. One limitation is that it is a relatively new compound, so there is still much to be learned about its effects.
将来の方向性
Methyl 2-chloro-5-(2-chlorophenyl)nicotinate has a number of potential future directions. One potential direction is to further study its effects on the nervous system, as well as its potential as a therapeutic agent for neurological disorders. Another potential direction is to explore its potential as a tool for studying the effects of nicotine on the body. Additionally, further research into its effects on the immune system could lead to new treatments for immune-related diseases. Finally, further study into its effects on the cardiovascular system could lead to new treatments for cardiovascular diseases.
合成法
Methyl 2-chloro-5-(2-chlorophenyl)nicotinate can be synthesized in a number of ways, including a reaction between 2-chloro-5-chlorophenylacetonitrile and nicotinic acid in the presence of a base. The reaction results in the formation of a compound with a molecular weight of 197.6 g/mol. The reaction is exothermic and is complete within a few minutes.
特性
IUPAC Name |
methyl 2-chloro-5-(2-chlorophenyl)pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO2/c1-18-13(17)10-6-8(7-16-12(10)15)9-4-2-3-5-11(9)14/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRTXHMXZSDZHDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC(=C1)C2=CC=CC=C2Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201200194 | |
| Record name | Methyl 2-chloro-5-(2-chlorophenyl)-3-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201200194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-chloro-5-(2-chlorophenyl)nicotinate | |
CAS RN |
1229624-77-4 | |
| Record name | Methyl 2-chloro-5-(2-chlorophenyl)-3-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1229624-77-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-chloro-5-(2-chlorophenyl)-3-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201200194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Carbonylchlorohydrido[bis(2-di-t-butylphosphinoethyl)amine]ruthenium(II), 97%](/img/structure/B6308275.png)


![Carbonylchlorohydrido[bis(2-di-cyclohexylphosphinoethyl)amine]ruthenium(II), 97%](/img/structure/B6308286.png)
![Carbonylchlorohydrido[bis(2-di-i-propylphosphinoethyl)amine]ruthenium(II), min. 97%](/img/structure/B6308291.png)

ruthenium(II) trifluoromethanesulfonate](/img/structure/B6308305.png)
![(R)-(+)-7-[N-(2-Benzylthio)ethylamino]-7'-[bis(3,5-di-t-butylphenyl)phosphino]-2,2',3,3'-tetrahydro-1,1'-spirobindane, 97+% (>99% ee) [(R)-DTB-SpiroSAP-Bn]](/img/structure/B6308314.png)




